Potassium cinnamate

Food Preservation Antibacterial Escherichia coli

Traditional weak-acid preservatives (Na benzoate, K sorbate) lose efficacy above pH 5.0-6.0, restricting use in mildly acidic formulations. Potassium cinnamate overcomes this with broad-spectrum antimicrobial activity maintained across pH 2-7. • 85.09% inhibition of E. coli at 4 g/kg in food matrices • MIC 1-4 mg/mL against S. aureus, B. cereus, S. boydii • Complete inhibition of P. digitatum (citrus green mold) at 4 mg/mL • GRAS-designated, low cytotoxicity & hemolysis at effective doses Supplied as ≥98% white crystalline powder; available from research to bulk quantities.

Molecular Formula C9H7KO2
Molecular Weight 186.25 g/mol
Cat. No. B8817102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium cinnamate
Molecular FormulaC9H7KO2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)[O-].[K+]
InChIInChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1
InChIKeyIWHVCHNCTHGORM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Cinnamate: A Natural Food Preservative and Antimicrobial Salt


Potassium cinnamate (CAS 16089-48-8), the potassium salt of cinnamic acid, is a white crystalline powder with a molecular weight of 186.25 g/mol [1]. It is characterized by high water solubility and a mild cinnamon-like aroma . This compound is primarily employed as a natural antimicrobial and preservative in food and beverage applications, functioning by disrupting microbial cell membranes and energy metabolism [2]. Its GRAS (Generally Recognized as Safe) status and favorable safety profile, including low cytotoxicity and hemolysis at effective concentrations, support its industrial adoption [3].

Potassium Cinnamate: Why a Simple Substitution for Sodium Benzoate or Potassium Sorbate is Not Always Possible


While sodium benzoate and potassium sorbate are established preservatives, their substitution with potassium cinnamate is not a direct one-to-one swap due to significant differences in antimicrobial efficacy, pH-dependent activity, and in vivo performance. Potassium cinnamate demonstrates superior antibacterial potency at comparable concentrations against key spoilage organisms like *E. coli* [1] and exhibits a broader antifungal spectrum in postharvest applications [2]. Crucially, its robust antimicrobial action is maintained across a wider pH range (pH 2-7) compared to traditional weak-acid preservatives like sorbic and benzoic acids, which lose efficacy above pH 5.0-6.0 [3]. Furthermore, its favorable safety profile and potential for functional benefits beyond preservation, such as inducing fruit disease resistance, distinguish it from simpler alternatives [4]. These quantifiable differences necessitate a careful evaluation of specific application requirements rather than assuming generic interchangeability.

Potassium Cinnamate: Head-to-Head Antimicrobial and Physicochemical Data vs. Commercial Alternatives


Superior Antibacterial Efficacy of Potassium Cinnamate Against *E. coli* Compared to Common Food Preservatives

In a direct head-to-head study, potassium cinnamate demonstrated the highest antibacterial activity against *E. coli* when compared to three common food preservatives. At a concentration of 4 g/kg, the inhibition rate for potassium cinnamate was 85.09% ± 0.79%, significantly exceeding that of sodium dehydroacetate, sodium benzoate, and potassium sorbate [1].

Food Preservation Antibacterial Escherichia coli

Potassium Cinnamate Exhibits Potent Antifungal Activity Against Major Postharvest Pathogens

An in vitro study assessed the antifungal activity of potassium cinnamate against key citrus postharvest fungal pathogens. At a concentration of 4 mg/mL, potassium cinnamate achieved complete (100%) inhibition of mycelial growth for *Penicillium digitatum*, the causative agent of green mold. Its efficacy varied significantly against other species, with inhibition rates of 53.88% for *Penicillium italicum* and 45.29% for *Colletotrichum gloeosporioides* [1]. This differential activity highlights its specific potency against *P. digitatum*, a major spoilage concern in the citrus industry.

Postharvest Pathology Antifungal Citrus

Potassium Cinnamate Reduces Postharvest Disease Incidence In Vivo on Blueberry Fruit

An in vivo study evaluated the efficacy of potassium cinnamate (PC) against Alternaria fruit rot in blueberries. Treatment with 3 mg/mL PC significantly reduced the incidence of fruit rot by 22% compared to an untreated control [1]. This demonstrates that the compound's antifungal activity translates to practical, protective benefits on the fruit surface.

Postharvest Quality In Vivo Antifungal Blueberry

Potassium Cinnamate Displays Low Cytotoxicity and Hemolytic Activity at Effective Antimicrobial Concentrations

Safety assessments indicate that potassium cinnamate has a favorable biosafety profile at concentrations effective for antimicrobial activity (1-4 mg/mL). In vitro tests show that at 8 mg/mL, a concentration above the typical MIC range, it causes only 3.31 ± 0.17% hemolysis of rabbit red blood cells and maintains 86.94 ± 0.21% viability in human K562 cells [1][2]. The oral LD50 in rats is reported to be 5.58-6.78 g/kg, classifying it as practically non-toxic .

Biosafety Cytotoxicity Hemolysis

Broad Spectrum Antibacterial Activity of Potassium Cinnamate Against Foodborne Pathogens

A comprehensive study determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of potassium cinnamate against four common foodborne pathogens. The MIC ranged from 1 to 4 mg/mL, and the MBC ranged from 8 to 16 mg/mL across *Staphylococcus aureus*, *Escherichia coli*, *Bacillus cereus*, and *Shigella boydii* [1]. While not a direct head-to-head comparison, these values are notably lower than the reported MIC of potassium sorbate against *E. coli* (16.0 mg/mL) from a separate study, suggesting superior potency in this context [2].

Food Safety Minimum Inhibitory Concentration Pathogen Control

Enhanced Water Solubility of Potassium Cinnamate vs. Parent Cinnamic Acid Facilitates Aqueous Formulations

Potassium cinnamate is reported to be highly soluble in water, a critical property for its use in aqueous food and beverage systems. For instance, 1 gram dissolves in 2 liters of water at 25°C, equating to a solubility of approximately 0.5 g/L [1]. This is a dramatic improvement over its parent compound, cinnamic acid, which is practically insoluble in water (0.546 mg/mL or ~0.546 g/L) . This difference is due to the formation of a water-soluble potassium salt.

Solubility Formulation Physicochemical

Potassium Cinnamate: Key Application Scenarios Driven by Quantifiable Performance Data


Natural Preservation of Beverages and High-Water-Activity Foods

The superior antibacterial efficacy of potassium cinnamate against *E. coli* (85.09% inhibition at 4 g/kg) [1], combined with its high water solubility and broad-spectrum activity (MIC of 1-4 mg/mL against key pathogens) [2], makes it an ideal candidate for preserving beverages, sauces, and liquid dairy products. Its effectiveness across a wide pH range (2-7) ensures reliable performance even in mildly acidic formulations where traditional weak-acid preservatives like sodium benzoate and potassium sorbate may be less effective [3].

Postharvest Treatment of Fresh Produce to Extend Shelf Life

The strong antifungal activity of potassium cinnamate, particularly the complete inhibition of *Penicillium digitatum* (green mold) on citrus at 4 mg/mL [1] and the 22% reduction in Alternaria fruit rot incidence in blueberries at 3 mg/mL [2], directly supports its application as a postharvest dip or coating. These in vivo and in vitro data provide a quantifiable basis for its use in reducing spoilage and extending the marketable life of fruits and vegetables.

Clean-Label Meat and Poultry Product Preservation

Potassium cinnamate's broad-spectrum antimicrobial action, validated against common foodborne pathogens including *S. aureus*, *B. cereus*, and *S. boydii* [1], supports its use in meat systems. Its documented safety profile, including low cytotoxicity and hemolysis at effective concentrations [2], aligns with clean-label trends and consumer demand for natural preservatives. The ability to use it at lower concentrations due to its high potency (e.g., MIC of 1-4 mg/mL) [1] can minimize any potential impact on product flavor.

Enhancing Stability in Complex Food Formulations (e.g., Pickled Vegetables)

In complex matrices like pickled vegetables, potassium cinnamate has demonstrated effective preservation. A study showed that a combination of 1.2‰ to 2.0‰ potassium cinnamate with low levels of potassium sorbate and sodium dehydroacetate provided better long-term (30-day) microbial control than a standard commercial preservative blend at 3‰ [1]. This application scenario is driven by the evidence that potassium cinnamate can be part of a more effective and potentially reduced-preservative formulation strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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